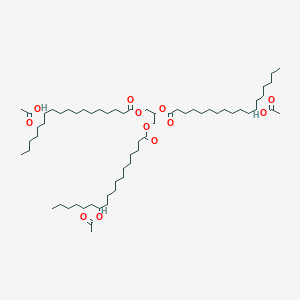
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) is a chemical compound with the molecular formula C63H116O12 and a molecular weight of 1065.59 g/mol . It is a clear, pale-yellow, oily liquid with a mild odor . This compound is also known by other names such as 1,2,3-Propanetriol tris (12-acetoxyoctadecanoate) and Tris [12-(acetyloxy)octadecanoic acid]1,2,3-propanetriyl ester .
Méthodes De Préparation
The synthesis of 1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) involves the esterification of glycerol with 12-(acetoxy)octadecanoic acid . The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Analyse Des Réactions Chimiques
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) involves its interaction with lipid membranes and enzymes involved in lipid metabolism . The compound can be hydrolyzed by lipases to release glycerol and 12-(acetoxy)octadecanoic acid, which can then participate in various metabolic pathways . Its ability to form stable emulsions also makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) can be compared with other similar compounds such as:
1,2,3-Propanetriyl tris[12-(hydroxy)octadecanoate]: This compound has hydroxyl groups instead of acetoxy groups, making it more hydrophilic and less stable in emulsions.
1,2,3-Propanetriyl tris[12-(methoxy)octadecanoate]: The methoxy groups provide different chemical reactivity and solubility properties compared to the acetoxy groups.
1,2,3-Propanetriyl tris[12-(acetoxy)hexadecanoate]: This compound has a shorter carbon chain, affecting its physical properties and interactions with lipid membranes.
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) is unique due to its specific ester groups and long carbon chains, which confer distinct physical and chemical properties .
Propriétés
Numéro CAS |
139-43-5 |
|---|---|
Formule moléculaire |
C63H116O12 |
Poids moléculaire |
1065.6 g/mol |
Nom IUPAC |
2,3-bis(12-acetyloxyoctadecanoyloxy)propyl 12-acetyloxyoctadecanoate |
InChI |
InChI=1S/C63H116O12/c1-7-10-13-34-43-57(72-54(4)64)46-37-28-22-16-19-25-31-40-49-61(67)70-52-60(75-63(69)51-42-33-27-21-18-24-30-39-48-59(74-56(6)66)45-36-15-12-9-3)53-71-62(68)50-41-32-26-20-17-23-29-38-47-58(73-55(5)65)44-35-14-11-8-2/h57-60H,7-53H2,1-6H3 |
Clé InChI |
FNOXLRARSOMOQK-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)C |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)C |
Key on ui other cas no. |
139-43-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















